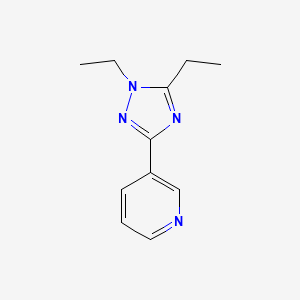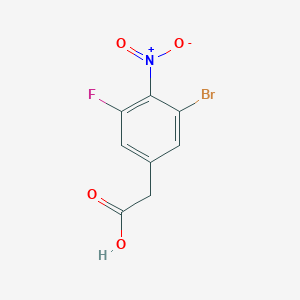
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid is an organic compound that features a phenyl ring substituted with bromine, fluorine, and nitro groups, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor.
Acetic Acid Introduction: The acetic acid moiety is typically introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation: The acetic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium methoxide for methoxy substitution, potassium tert-butoxide for tert-butyl substitution.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-(3-bromo-5-fluoro-4-aminophenyl)acetic acid.
Substitution: 2-(3-methoxy-5-fluoro-4-nitrophenyl)acetic acid, 2-(3-tert-butyl-5-fluoro-4-nitrophenyl)acetic acid.
Oxidation: this compound derivatives with additional carboxylic acid groups.
Aplicaciones Científicas De Investigación
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions and metabolic pathways involving aromatic compounds.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions, while the bromine and fluorine atoms can enhance the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-bromo-4-nitrophenyl)acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(3-fluoro-4-nitrophenyl)acetic acid: Lacks the bromine atom, which may influence its chemical properties and applications.
2-(3-bromo-5-fluoro-4-aminophenyl)acetic acid:
Uniqueness
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid is unique due to the presence of all three substituents (bromine, fluorine, and nitro) on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can provide a balance of electronic and steric effects, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H5BrFNO4 |
|---|---|
Peso molecular |
278.03 g/mol |
Nombre IUPAC |
2-(3-bromo-5-fluoro-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrFNO4/c9-5-1-4(3-7(12)13)2-6(10)8(5)11(14)15/h1-2H,3H2,(H,12,13) |
Clave InChI |
UXKNLOHMMHSOJC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


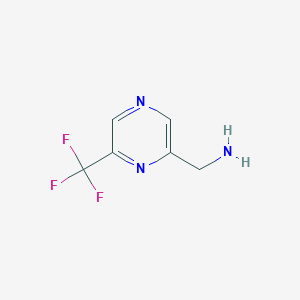
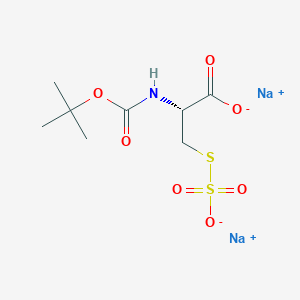
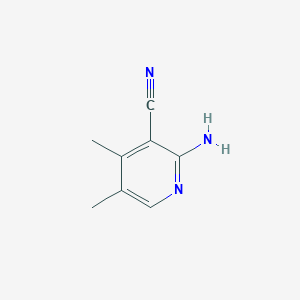
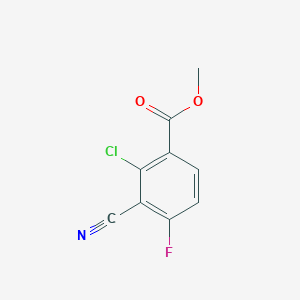
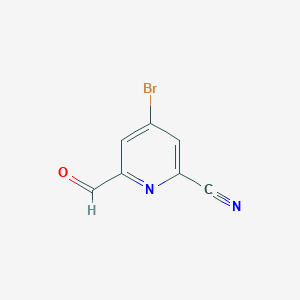
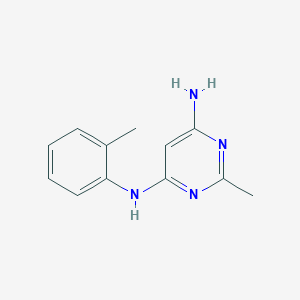
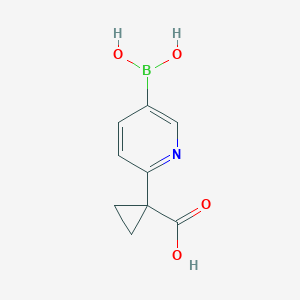
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)
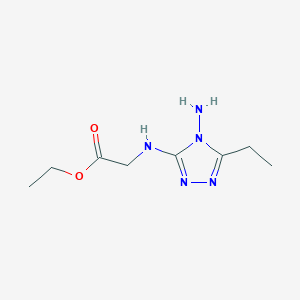
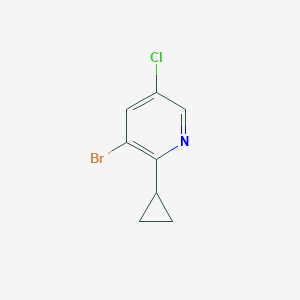
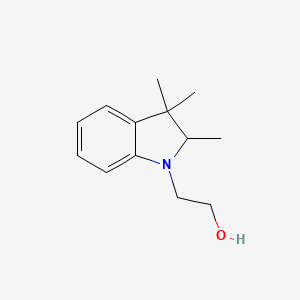
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

